molecular formula C17H19N5O2S2 B2936218 2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1207003-60-8

2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2936218
CAS No.: 1207003-60-8
M. Wt: 389.49
InChI Key: AGKIOCKMNLNLFI-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a 1-ethyl-5-(4-methoxyphenyl)-substituted imidazole core linked via a thioacetamide bridge to a 5-methyl-1,3,4-thiadiazole moiety. Its structural complexity arises from the integration of pharmacophoric groups:

  • Thiadiazole moiety: The 1,3,4-thiadiazole ring is known for its electron-deficient nature, which may contribute to metabolic stability and hydrogen-bonding interactions in biological targets .

Properties

IUPAC Name

2-[1-ethyl-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S2/c1-4-22-14(12-5-7-13(24-3)8-6-12)9-18-17(22)25-10-15(23)19-16-21-20-11(2)26-16/h5-9H,4,10H2,1-3H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKIOCKMNLNLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=C1SCC(=O)NC2=NN=C(S2)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Heterocyclic Moieties Reference
Target Compound C₂₀H₂₂N₅O₂S₂ 456.6 1-ethyl, 4-methoxyphenyl (imidazole); 5-methyl (thiadiazole) Imidazole, 1,3,4-thiadiazole N/A
2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide C₂₁H₁₇ClN₄OS₂ 441.0 4-chlorophenyl, p-tolyl (imidazole); thiazole Imidazole, thiazole
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) C₃₀H₂₂BrN₇O₂S 648.5 4-bromophenyl (thiazole); benzodiazole-phenoxymethyl-triazole Triazole, thiazole, benzodiazole
2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide C₂₁H₁₄Cl₂F₂N₄O₂S₂ 527.4 3,4-dichlorophenyl, difluoromethoxyphenyl (imidazole); thiazole Imidazole, thiazole

Key Observations :

Heterocyclic Diversity: The target compound’s 1,3,4-thiadiazole group distinguishes it from analogues with thiazole (e.g., ) or triazole (e.g., ) moieties.

Substituent Effects :

  • The 4-methoxyphenyl group in the target compound contrasts with halogenated aryl groups (e.g., 4-chlorophenyl in , 3,4-dichlorophenyl in ). Methoxy groups may improve solubility but reduce electrophilic reactivity compared to halogens.
  • Ethyl substitution at the imidazole N1 position (target) vs. methyl or aryl groups (e.g., ) could modulate steric hindrance during target binding.

Q & A

Q. What are the established synthetic routes for this compound, and what key reagents/conditions are involved?

The compound is synthesized via nucleophilic substitution reactions. A common approach involves reacting a thiol-containing imidazole intermediate (e.g., 1-ethyl-5-(4-methoxyphenyl)-1H-imidazole-2-thiol) with a chloroacetamide derivative (e.g., 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide) in the presence of a base like potassium carbonate. The reaction is typically carried out in polar aprotic solvents (e.g., DMF) or ethanol under reflux, followed by recrystallization for purification . TLC is used to monitor reaction progress, and yields are optimized by adjusting molar ratios and reaction times .

Q. Which spectroscopic and analytical methods are critical for confirming its structural integrity?

Key characterization methods include:

  • 1H/13C NMR : To verify the presence of the imidazole, thiadiazole, and acetamide moieties via chemical shifts (e.g., methoxy groups at ~3.8 ppm, aromatic protons between 6.8–7.5 ppm) .
  • IR Spectroscopy : Confirmation of functional groups like C=O (1650–1700 cm⁻¹) and C-S (600–700 cm⁻¹) .
  • Elemental Analysis : To validate purity by matching experimental and theoretical C, H, N, S percentages .

Advanced Research Questions

Q. How can reaction mechanisms for thioether bond formation in this compound be elucidated?

The thioether linkage is formed via an SN2 mechanism. The thiolate ion (generated by deprotonation of the imidazole-thiol intermediate) attacks the electrophilic carbon of the chloroacetamide derivative. Kinetic studies using varying bases (e.g., K2CO3 vs. NaH) and solvent polarities (DMF vs. ethanol) can clarify transition-state dynamics. Isotopic labeling (e.g., 13C in the acetamide) may track bond formation .

Q. What strategies optimize synthesis yield when conflicting data arise from different methodologies?

Contradictions in yields (e.g., 70% in ethanol vs. 85% in DMF ) can be resolved by:

  • Solvent Screening : High-polarity solvents (DMF) enhance nucleophilicity of the thiolate ion.
  • Catalyst Addition : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions in biphasic systems.
  • Temperature Control : Gradual heating (60–80°C) prevents decomposition of heat-sensitive intermediates .

Q. How can computational methods predict its biological activity and guide experimental design?

Molecular docking studies (e.g., using AutoDock Vina) evaluate binding affinity to target proteins (e.g., cyclooxygenase enzymes). For example, substituents like the 4-methoxyphenyl group may enhance hydrophobic interactions in active sites, as seen in analogous compounds . MD simulations further assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What approaches validate structure-activity relationships (SAR) for derivatives of this compound?

SAR studies involve:

  • Substituent Variation : Modifying the thiadiazole’s methyl group or imidazole’s methoxy group to assess impacts on bioactivity .
  • In Vitro Assays : Testing derivatives for enzymatic inhibition (e.g., COX-1/2) or antimicrobial activity, correlating results with electronic (Hammett σ) or steric (Taft ES) parameters .

Methodological Notes

  • Synthetic Troubleshooting : If recrystallization fails, use column chromatography with silica gel and ethyl acetate/hexane gradients .
  • Biological Evaluation : Prioritize cytotoxicity assays (e.g., MTT on HEK-293 cells) before functional studies to rule off-target effects .

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